

Pharmacological Profile of KIN101: An Antiviral Agent

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Compound of Interest

Compound Name: KIN101

Cat. No.: B2675907

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Note: The designation "**KIN101**" is associated with multiple investigational products. This technical guide focuses specifically on the pharmacological profile of the antiviral agent **KIN101** (CAS: 610753-87-2), an isoflavone compound identified as a potent inhibitor of RNA viruses. Other agents, such as KINE-101 (a nanopeptide for autoimmune diseases) and KYV-101 (a CAR T-cell therapy), are distinct entities not covered in this document.

KIN101 is a small molecule that functions as an agonist of Interferon Regulatory Factor 3 (IRF-3) dependent signaling.[1] It has demonstrated broad-spectrum activity against a range of RNA viruses by stimulating the innate immune response.[1][2]

Pharmacological Data

The antiviral activity of **KIN101** has been quantified in various in vitro models. The following table summarizes the key efficacy data.

Target Virus	Assay Type	Cell Line	Efficacy Metric (EC50/IC50)
Hepatitis C Virus (HCV) 2a	Viral Replication Assay	Huh7 cells	EC50 = 0.2 µM[3]
Influenza Virus	Not Specified	Not Specified	IC50 = 2 µM
Dengue Virus (DENV)	Not Specified	Not Specified	IC50 > 5 µM

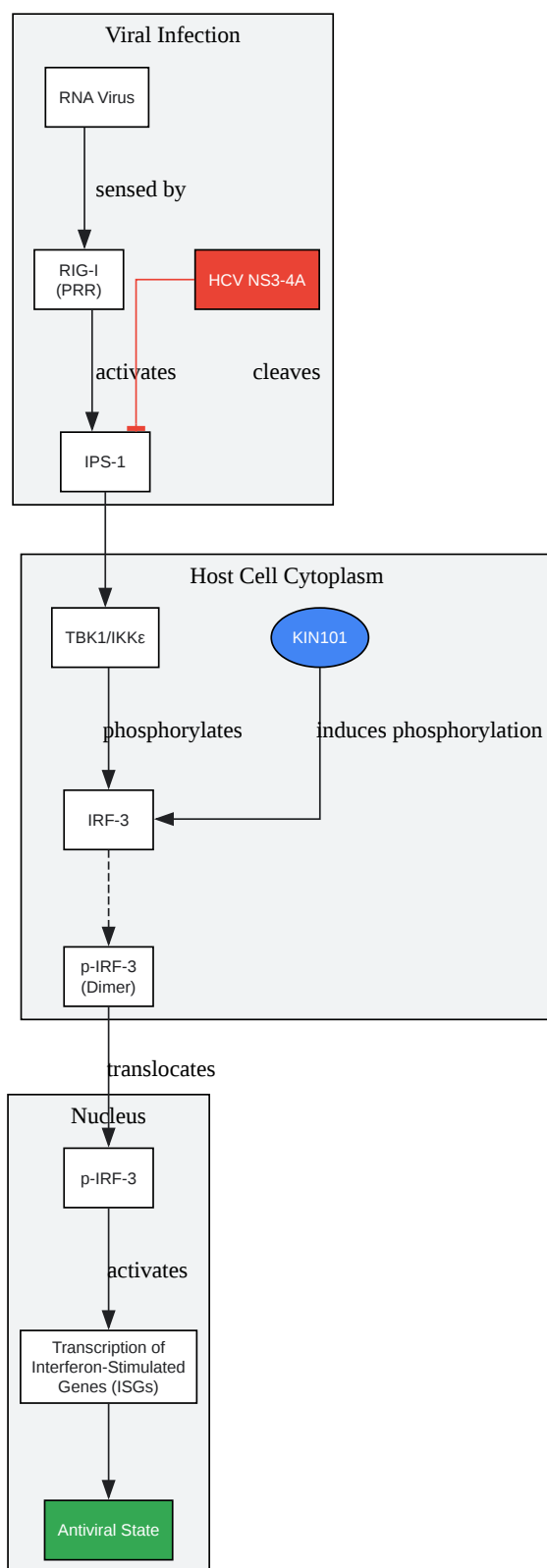
Mechanism of Action

KIN101 exerts its antiviral effects by activating the IRF-3 signaling pathway, a critical component of the innate immune system's response to viral infections.[1] Upon viral entry into a cell, pathogen recognition receptors (PRRs) like RIG-I detect viral RNA. This initiates a signaling cascade that typically leads to the phosphorylation of IRF-3.

KIN101 acts as a specific agonist of this pathway, inducing the phosphorylation of IRF-3 at serine 396. This phosphorylation event triggers the dimerization of IRF-3 and its translocation from the cytoplasm into the nucleus. Within the nucleus, the activated IRF-3 dimer binds to specific DNA sequences in the promoters of target genes, driving the transcription of various interferon-stimulated genes (ISGs) and cytokines that establish an antiviral state within the cell and surrounding tissues.

A key feature of **KIN101**'s mechanism is its ability to bypass viral countermeasures. For instance, the Hepatitis C virus (HCV) protease NS3-4A is known to cleave IPS-1, an essential adaptor protein in the RIG-I pathway, thereby inhibiting IRF-3 activation. Studies have shown that **KIN101** can induce IRF-3 activation even in the presence of viral components like NS3-4A, suggesting it acts downstream of the points targeted by some viral immune evasion strategies.

KIN101-Induced IRF-3 Signaling Pathway



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References

- 1. Isoflavone Agonists of IRF-3 Dependent Signaling Have Antiviral Activity against RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
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